4-(4-Methylpentyl)cyclohexanecarbaldehyde

Fragrance chemistry Molecular differentiation Structure-property relationships

4-(4-Methylpentyl)cyclohexanecarbaldehyde (CAS 76489-66-2, EINECS 278-478-7) is a saturated cyclohexanecarbaldehyde derivative with the molecular formula C₁₃H₂₄O and a molecular weight of 196.33 g/mol. It belongs to the class of 4-alkyl-substituted cyclohexane carbaldehydes used as fragrance intermediates and organic synthesis building blocks.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 76489-66-2
Cat. No. B12666784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpentyl)cyclohexanecarbaldehyde
CAS76489-66-2
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC(C)CCCC1CCC(CC1)C=O
InChIInChI=1S/C13H24O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h10-13H,3-9H2,1-2H3
InChIKeyIFDRPWDMFYPZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpentyl)cyclohexanecarbaldehyde (CAS 76489-66-2): Sourcing and Differentiation Guide for Procurement


4-(4-Methylpentyl)cyclohexanecarbaldehyde (CAS 76489-66-2, EINECS 278-478-7) is a saturated cyclohexanecarbaldehyde derivative with the molecular formula C₁₃H₂₄O and a molecular weight of 196.33 g/mol . It belongs to the class of 4-alkyl-substituted cyclohexane carbaldehydes used as fragrance intermediates and organic synthesis building blocks. The compound features a fully saturated cyclohexane ring with a 4-isohexyl (4-methylpentyl) substituent at the para position relative to the carbaldehyde group, distinguishing it from unsaturated cyclohexene analogs and methyl-substituted variants that dominate this chemical space . Its EINECS listing (278-478-7) confirms regulatory recognition within the European chemical inventory .

Why 4-(4-Methylpentyl)cyclohexanecarbaldehyde Cannot Be Interchanged with Vernaldehyde, Myrac Aldehyde, or Other In-Class Analogs


Within the cyclohexane/cyclohexene carbaldehyde family, subtle structural variations produce measurable differences in physicochemical properties that directly impact formulation behavior, volatility, and olfactory character. 4-(4-Methylpentyl)cyclohexanecarbaldehyde bears a fully saturated cyclohexane ring and a single 4-isohexyl substituent, without the 1-methyl group found in Vernaldehyde (CAS 61931-79-1) or the ring unsaturation present in Myrac aldehyde isomers (CAS 37677-14-8) [1]. These structural distinctions translate into quantifiable differences in molecular weight, boiling point, and density that affect evaporation rate, substantivity on smelling strips, and compatibility with fragrance vehicle systems . Generic interchange without accounting for these physicochemical divergences risks altering the volatility profile and olfactory performance of the final formulation. The quantitative evidence below establishes where this compound occupies a distinct parameter space relative to its closest analogs.

Quantitative Differentiation Evidence for 4-(4-Methylpentyl)cyclohexanecarbaldehyde Procurement Decisions


Molecular Weight and Formula Differentiate 4-(4-Methylpentyl)cyclohexanecarbaldehyde from Vernaldehyde and Myrac Aldehyde

4-(4-Methylpentyl)cyclohexanecarbaldehyde (C₁₃H₂₄O, MW 196.33) occupies a distinct molecular weight position between the lighter Myrac aldehyde (C₁₃H₂₀O, MW 192.30) and the heavier Vernaldehyde (C₁₄H₂₆O, MW 210.36) . This 4.03 Da difference from Myrac aldehyde reflects the target compound's fully saturated ring (two additional hydrogen atoms) and saturated side chain (four additional hydrogen atoms), while the 14.03 Da difference from Vernaldehyde reflects the absence of the 1-methyl substituent . The C₁₃H₂₄O formula is identical to other fragrance aldehydes such as 2-tridecenal (CAS 7774-82-5) and 3-(4-tert-butylcyclohexyl)propanal (CAS 88166-22-7), but the cyclohexane-carbaldehyde scaffold provides fundamentally different volatility and olfactory properties compared to linear or branched aliphatic aldehydes .

Fragrance chemistry Molecular differentiation Structure-property relationships

Boiling Point of 267.9°C at 760 mmHg Positions the Compound in a Distinct Volatility Window

The calculated boiling point of 4-(4-methylpentyl)cyclohexanecarbaldehyde is 267.9°C at 760 mmHg . This places the compound in a lower volatility window compared to the parent cyclohexanecarboxaldehyde (CAS 2043-61-0, C₇H₁₂O, MW 112.17, BP approximately 161–163°C at 760 mmHg) , and substantially higher than Myrac aldehyde (BP ~108°C at 1.6 Torr, corresponding to a significantly lower BP at atmospheric pressure) . The elevated boiling point relative to the parent scaffold is consistent with the increased molecular weight and polar surface area imparted by the 4-methylpentyl substituent (PSA = 17.07 Ų) . Although no experimentally measured boiling point was identified for the target compound, the calculated value is methodologically comparable to the calculated values reported for other compounds in the same databases.

Volatility Boiling point Fragrance formulation

Density Differential of ~0.02–0.03 g/cm³ Relative to Myrac Aldehyde Indicates Non-Interchangeable Formulation Behavior

4-(4-Methylpentyl)cyclohexanecarbaldehyde has a calculated density of approximately 0.904–0.905 g/cm³ . This is measurably lower than Myrac aldehyde (isohexenyl cyclohexenyl carboxaldehyde, CAS 37677-14-8), which is reported with a density range of 0.927–0.935 g/cm³ at 20°C (or 0.925–0.934 g/cm³ at 25°C) [1]. The absolute difference of ~0.022–0.031 g/cm³ represents a ~2.4–3.4% deviation that can affect dosing accuracy in weight-to-volume conversions during fragrance compounding. The target compound's density also differs from the structurally related saturated analog Vernaldehyde (CAS 61931-79-1), whose density was not identified in authoritative sources for direct comparison.

Density Formulation compatibility Physical properties

Fully Saturated Cyclohexane Ring Confers Oxidative Stability Advantage Over Unsaturated Myrac Aldehyde

4-(4-Methylpentyl)cyclohexanecarbaldehyde contains a fully saturated cyclohexane ring (sp³-hybridized carbons exclusively in the ring) and a saturated 4-methylpentyl side chain, as confirmed by its molecular formula C₁₃H₂₄O (no double-bond equivalents beyond the aldehyde carbonyl) and InChI Key IFDRPWDMFYPZLB-UHFFFAOYSA-N . In contrast, Myrac aldehyde (CAS 37677-14-8, isohexenyl cyclohexenyl carboxaldehyde) contains two sites of unsaturation: an endocyclic double bond in the cyclohexene ring and an exocyclic double bond in the 4-methyl-3-pentenyl side chain (C₁₃H₂₀O, four double-bond equivalents) . The unsaturated analog 4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (CAS 83803-50-3, C₁₃H₂₂O) contains one endocyclic double bond [1]. Aliphatic aldehydes with allylic or homoallylic unsaturation are known to be more susceptible to autoxidation and acid-catalyzed degradation than their fully saturated counterparts. This class-level inference predicts superior oxidative shelf-stability for the fully saturated target compound compared to the unsaturated Myrac aldehyde isomers at equivalent storage conditions, though no direct accelerated aging study was identified for this specific compound.

Chemical stability Shelf-life Aldehyde oxidation

Absence of 1-Methyl Substituent Distinguishes the Compound from Vernaldehyde in Steric and Olfactory Space

Vernaldehyde (CAS 61931-79-1 and its predominant isomer CAS 66327-54-6) is characterized as 1-methyl-4-(4-methylpentyl)cyclohexanecarbaldehyde (or the cyclohex-3-ene variant), bearing a methyl group at the 1-position adjacent to the aldehyde function [1]. 4-(4-Methylpentyl)cyclohexanecarbaldehyde lacks this 1-methyl group entirely, as confirmed by its SMILES notation C(C(C)C)CCC1CCC(C=O)CC1 and IUPAC name 4-(4-methylpentyl)cyclohexane-1-carbaldehyde . The presence of a geminal methyl group adjacent to the aldehyde in Vernaldehyde introduces steric hindrance around the carbonyl, which can influence both the compound's reactivity (e.g., in Schiff base formation with amines for fragrance delivery systems) and its olfactory receptor binding profile. Vernaldehyde is described as having a 'fresh, green, mountain air character' with subtle waxy-citrus edge and strong blending properties [1], while the olfactory profile of the target compound has not been characterized in publicly available peer-reviewed literature, representing a notable gap in the comparative evidence base. The structural difference of −CH₂ (14.03 Da) means these two compounds cannot be assumed to share odor character or performance in formulations.

Structure-odor relationships Steric effects Fragrance design

Available Purity Grades of 95% and 99% Provide Defined Quality Entry Points Relative to Myrac Aldehyde (98% min.)

Commercial suppliers list 4-(4-methylpentyl)cyclohexanecarbaldehyde at two distinct purity grades: 0.95 (95%) and 0.99 (99%), with packaging options spanning 0.1 kg, 1 kg, and 1000 kg . Myrac aldehyde (CAS 37677-14-8) is commonly specified as 98% minimum purity by GC (sum of isomers) by major suppliers , and also listed at 97% minimum purity [1]. The target compound offers a 99% high-purity option that exceeds the typical Myrac aldehyde specification by approximately 1 percentage point, as well as a 95% option for cost-sensitive applications. No peer-reviewed analytical method validation or certificate-of-analysis data were identified for the target compound; purity claims are drawn from supplier product listings only.

Purity specification Quality control Procurement benchmark

Recommended Procurement and Application Scenarios for 4-(4-Methylpentyl)cyclohexanecarbaldehyde


Fine Fragrance Development Requiring Extended Substantivity and Lower Volatility

The boiling point of 267.9°C at 760 mmHg positions 4-(4-methylpentyl)cyclohexanecarbaldehyde in a volatility window that predicts longer substantivity on skin and fabric compared to lighter aldehydes such as Myrac aldehyde (BP ~108°C at 1.6 Torr). This property makes the compound a candidate for base-note and middle-note fragrance accords where extended olfactory persistence is desired. Formulators evaluating this compound for fine fragrance applications should benchmark its substantivity against the 244-hour smelling-strip performance reported for Myrac aldehyde , noting that the saturated scaffold may confer different odor character despite the structural relationship.

Fragrance Formulations Demanding Enhanced Oxidative Stability and Shelf-Life

The fully saturated cyclohexane ring and alkyl side chain (0 double-bond equivalents beyond the aldehyde carbonyl) predict superior resistance to autoxidation compared to unsaturated analogs such as Myrac aldehyde and 4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde . This property is particularly relevant for formulations destined for regions with elevated storage temperatures, products with extended shelf-life requirements (e.g., fine fragrances with 24–36 month stability targets), and formulations containing oxidation-sensitive co-ingredients. Procurement teams should request accelerated stability data (40°C/75% RH, 3–6 months) from suppliers to validate this class-level prediction.

Research Programs Investigating Structure-Odor Relationships in Saturated vs. Unsaturated Cyclohexane Carbaldehydes

The compound serves as a valuable reference standard for systematic structure-odor relationship (SOR) studies involving the cyclohexane/cyclohexene carbaldehyde scaffold. Its unique combination of full saturation, absence of 1-methyl substitution, and presence of the 4-isohexyl chain distinguishes it from the more extensively characterized Vernaldehyde (1-methyl, unsaturated in one isomer) and Myrac aldehyde (unsaturated ring and side chain) . Research groups investigating olfactory receptor activation patterns or quantitative structure-activity relationships (QSAR) for aldehyde odorants can use 4-(4-methylpentyl)cyclohexanecarbaldehyde to isolate the contribution of ring saturation to odor character, independent of the steric effects introduced by the 1-methyl group in Vernaldehyde .

High-Purity Synthesis Intermediate for Complex Molecule Construction

With commercially available purity of 99% , this compound can serve as a high-quality aldehyde building block for the synthesis of more complex molecules, including Schiff bases, acetals, and aldol condensation products. The unhindered aldehyde group (lacking the 1-methyl substituent present in Vernaldehyde) may offer kinetic advantages in nucleophilic addition reactions where steric accessibility of the carbonyl carbon is rate-determining. Researchers and process chemists should consider this compound when sterically unencumbered cyclohexane carbaldehyde reactivity is required, with 0.1 kg to 1000 kg packaging options supporting scale-up from bench to pilot production .

Quote Request

Request a Quote for 4-(4-Methylpentyl)cyclohexanecarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.